molecular formula C18H14N2O3 B4905049 N-1,3-benzodioxol-5-yl-4-(1H-pyrrol-1-yl)benzamide

N-1,3-benzodioxol-5-yl-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B4905049
M. Wt: 306.3 g/mol
InChI Key: CIMWFMRKSFZCMS-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-1,3-benzodioxol-5-yl-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which facilitates the formation of the benzodioxole and pyrrole groups. The reaction conditions often require the use of palladium catalysts, ligands, and a suitable solvent to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure cost-effectiveness and scalability. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: N-1,3-benzodioxol-5-yl-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and exploring its reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound

Scientific Research Applications

Chemistry: In chemistry, N-1,3-benzodioxol-5-yl-4-(1H-pyrrol-1-yl)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for developing new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as an anticancer agent. Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further drug development.

Industry: In the chemical industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and advanced materials.

Mechanism of Action

The mechanism by which N-1,3-benzodioxol-5-yl-4-(1H-pyrrol-1-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-benzo[1,3]dioxol-5-yl-indoles: These compounds share structural similarities with N-1,3-benzodioxol-5-yl-4-(1H-pyrrol-1-yl)benzamide and have been studied for their anticancer properties.

  • Pyrrolidine derivatives: Compounds containing pyrrolidine rings are structurally related and may exhibit similar biological activities.

Uniqueness: this compound stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c21-18(19-14-5-8-16-17(11-14)23-12-22-16)13-3-6-15(7-4-13)20-9-1-2-10-20/h1-11H,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMWFMRKSFZCMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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